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Compound of Interest

Compound Name: Boc-4-Amino-D-phenylalanine

Cat. No.: B558464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-

butyloxycarbonyl-4-amino-D-phenylalanine (Boc-4-Amino-D-phenylalanine). Due to the

limited availability of specific experimental spectra for this derivative, this document presents

representative data from the closely related compound, Boc-D-phenylalanine, and discusses

the expected spectral variations arising from the introduction of the 4-amino group. This guide

is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal

chemistry, and drug development.

Chemical Structure and Properties
Boc-4-Amino-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-

phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and an

amino group is substituted at the para-position of the phenyl ring.

Property Value

Molecular Formula C₁₄H₂₀N₂O₄[1][2][3]

Molecular Weight 280.32 g/mol [1][2]

Appearance White to off-white powder

CAS Number 164332-89-2[2][3]
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Spectroscopic Data Summary
The following tables summarize the expected and representative spectroscopic data for Boc-4-
Amino-D-phenylalanine. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are

based on the known spectra of Boc-D-phenylalanine, with anticipated shifts and additional

signals due to the 4-amino group highlighted. Mass Spectrometry (MS) data is predicted based

on the compound's molecular weight and common fragmentation patterns of Boc-protected

amino acids.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

expected proton NMR spectrum of Boc-4-Amino-D-phenylalanine would exhibit characteristic

signals for the Boc group, the amino acid backbone, and the substituted aromatic ring.

Table 1: Predicted ¹H NMR Data for Boc-4-Amino-D-phenylalanine
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~1.3-1.4 Singlet 9H
(CH₃)₃C- (Boc

group)

A characteristic

upfield singlet for

the nine

equivalent

protons of the

tert-butyl group.

~2.8-3.1 Multiplet 2H β-CH₂

Diastereotopic

protons of the

methylene group,

appearing as a

multiplet.

~3.5-4.0 Broad Singlet 2H Ar-NH₂

Chemical shift

can vary

depending on

solvent and

concentration.

~4.2-4.4 Multiplet 1H α-CH

The alpha-proton

of the amino acid

backbone.

~5.0-5.2 Broad Doublet 1H NH (Boc)

The amide

proton of the Boc

protecting group.

~6.5-6.7 Doublet 2H
Aromatic CH

(ortho to NH₂)

Protons on the

aromatic ring

ortho to the

amino group,

shifted upfield

due to the

electron-donating

nature of NH₂.
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~6.9-7.1 Doublet 2H
Aromatic CH

(meta to NH₂)

Protons on the

aromatic ring

meta to the

amino group.

~10-12 Broad Singlet 1H COOH

The carboxylic

acid proton,

which may be

broad and its

chemical shift is

highly dependent

on the solvent

and

concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

spectrum for Boc-4-Amino-D-phenylalanine is expected to show distinct signals for each

carbon atom.

Table 2: Predicted ¹³C NMR Data for Boc-4-Amino-D-phenylalanine
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Chemical Shift (δ) ppm Assignment Notes

~28.0 (CH₃)₃C- (Boc group)

Characteristic signal for the

methyl carbons of the Boc

group.

~37.0 β-CH₂
The beta-carbon of the

phenylalanine side chain.

~55.0 α-CH
The alpha-carbon of the amino

acid backbone.

~80.0 (CH₃)₃C- (Boc group)
The quaternary carbon of the

Boc group.

~115.0 Aromatic CH (ortho to NH₂)

Aromatic carbons ortho to the

amino group, shielded by the

electron-donating NH₂ group.

~128.0 Aromatic C (ipso- to CH₂)
The aromatic carbon attached

to the β-CH₂ group.

~130.0 Aromatic CH (meta to NH₂)
Aromatic carbons meta to the

amino group.

~145.0 Aromatic C (ipso- to NH₂)

The aromatic carbon attached

to the amino group,

significantly deshielded.

~155.0 C=O (Boc group)
The carbonyl carbon of the

Boc protecting group.

~175.0 COOH The carboxylic acid carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Boc-4-Amino-D-phenylalanine will show characteristic absorption bands for the

N-H, C=O, and C-N bonds, among others.

Table 3: Predicted IR Data for Boc-4-Amino-D-phenylalanine
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (carboxylic acid),

N-H stretch (amine and amide)

3030 Medium Aromatic C-H stretch

2980-2930 Medium Aliphatic C-H stretch

1710-1680 Strong
C=O stretch (Boc carbonyl and

carboxylic acid)

1620-1580 Medium N-H bend (amine)

1540-1500 Medium N-H bend (amide II)

1500-1400 Medium Aromatic C=C stretch

1250-1200 Strong C-O stretch (Boc ester)

850-800 Strong
para-disubstituted benzene C-

H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Boc-4-Amino-D-phenylalanine, electrospray ionization (ESI) is a common

technique.

Table 4: Predicted MS Data for Boc-4-Amino-D-phenylalanine
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m/z Ion Notes

281.15 [M+H]⁺ Protonated molecular ion.

303.13 [M+Na]⁺ Sodium adduct.

225.10 [M+H - C₄H₈]⁺
Loss of isobutylene from the

Boc group.

181.09 [M+H - Boc]⁺ Loss of the entire Boc group.

120.08 Immonium ion
Characteristic fragment for

phenylalanine derivatives.

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of Boc-

protected amino acids and can be adapted for Boc-4-Amino-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent can

affect the chemical shifts.

Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent

pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR

crystal) is recorded.

The sample spectrum is then recorded.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL. A

small amount of formic acid or acetic acid may be added to promote protonation in positive

ion mode.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Acquisition (Positive Ion Mode):

Ionization Mode: ESI+.

Capillary Voltage: 3-5 kV.

Source Temperature: 100-150 °C.

Scan Range: m/z 50-500.

Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID)

can be performed on the parent ion [M+H]⁺ to generate a fragment ion spectrum.[4]

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Boc-4-
Amino-D-phenylalanine.
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Caption: Workflow for the spectroscopic analysis of Boc-4-Amino-D-phenylalanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-Amino-D-phenylalanine
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-Amino-D-phenylalanine
https://www.chemimpex.com/products/03948
https://www.benchchem.com/pdf/Application_Note_Mass_Spectrometry_Fragmentation_Analysis_of_Peptides_Containing_BOC_L_Phenylalanine_C.pdf
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558464?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

